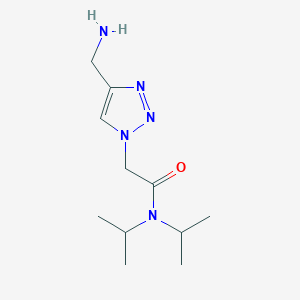
2-Chloro-N-(2-fluorophenyl)-N-methylacetamide
Descripción general
Descripción
“2-Chloro-N-(2-fluorophenyl)-N-methylacetamide” is a chemical compound. Based on its name, it contains a chloro group (Cl), a fluorophenyl group (a phenyl ring with a fluorine atom), and a methylacetamide group (a methyl group attached to an acetamide). The exact properties and uses of this compound would depend on its specific structure and the context in which it is used .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the phenyl ring .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its specific structure. The presence of the chloro, fluoro, and amide groups suggest that it could participate in a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would depend on its specific structure .Aplicaciones Científicas De Investigación
Herbicide Analysis and Detection : Dimethenamid and flufenacet, compounds related to 2-Chloro-N-(2-fluorophenyl)-N-methylacetamide, have been isolated and detected in natural water. They were studied for their transport near the Mississippi River, providing insights into environmental monitoring of herbicide use (Zimmerman, Schneider, & Thurman, 2002).
Radiosynthesis for PET Imaging : A study involving the synthesis of AZD8931, a derivative of this compound, explored its potential as a PET imaging agent for EGFR, HER2, and HER3 signaling, demonstrating the compound’s relevance in biomedical imaging research (Wang, Gao, & Zheng, 2014).
Synthesis of Anti-Inflammatory Compounds : Research has been conducted on the synthesis of novel derivatives of this compound with potential anti-inflammatory activity. This indicates its utility in developing new pharmaceutical compounds (Sunder & Maleraju, 2013).
Analgesic and Anti-Inflammatory Properties : A related compound, (E)-2-(4-chloro-6-fluoro-1-indanylidene)-N-methylacetamide, has shown potent anti-inflammatory and analgesic properties, highlighting its potential in pain management and inflammation control (Musso et al., 2003).
Ketamine Derivative Research : Studies on ketamine derivatives, closely related to this compound, indicate its potential in developing novel anesthetic agents and understanding their pharmacological effects (Moghimi, Rahmani, Zare, & Sadeghzadeh, 2014).
Non-Ulcerogenic Anti-Inflammatory Compound : Research has shown that 1-(2-chloro-6-fluorophenyl)-5-methylindolin-2-one, derived from this compound, exhibits anti-inflammatory and analgesic activities similar to COX-2 inhibitors but without gastro-ulceration effects, making it a potential candidate for chronic inflammatory disease treatment (dos Santos et al., 2010).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-chloro-N-(2-fluorophenyl)-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFNO/c1-12(9(13)6-10)8-5-3-2-4-7(8)11/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQXGYJKYCAUGGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1F)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(5-Methyl-1,2-oxazole-4-carbonyl)piperidin-3-yl]methanamine](/img/structure/B1464858.png)
![[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]methanamine](/img/structure/B1464862.png)
![[1-(Thiophene-2-carbonyl)piperidin-3-yl]methanamine](/img/structure/B1464864.png)
![1-[3-(Aminomethyl)piperidin-1-yl]-2-ethylhexan-1-one](/img/structure/B1464866.png)
![Methyl 2-[(2-aminophenyl)(methyl)amino]acetate](/img/structure/B1464869.png)
![[1-(2,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464870.png)
![[1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464872.png)
![{1-[2-(4-methoxyphenyl)ethyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1464873.png)
![(1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)methanamine](/img/structure/B1464874.png)
![[1-(Thian-4-yl)piperidin-3-yl]methanamine](/img/structure/B1464876.png)


![4-[2-(Piperazin-1-yl)acetyl]benzonitrile](/img/structure/B1464880.png)

